molecular formula C41H27N5 B8460924 9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole

9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole

Cat. No.: B8460924
M. Wt: 589.7 g/mol
InChI Key: SRSQMHLTBPKMOR-UHFFFAOYSA-N
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Description

9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole is a complex organic compound that features a combination of benzimidazole, bipyridine, and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and bipyridine intermediates, followed by their coupling with the carbazole moiety. Common reagents used in these reactions include palladium catalysts, ligands, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzimidazole moiety, in particular, is known for its biological activity.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells. The bipyridine and carbazole moieties contribute to the compound’s electronic properties, making it effective in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-benzo[d]imidazole
  • 3,3’-bipyridine
  • 9H-carbazole

Uniqueness

What sets 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole apart is its combination of three distinct moieties, each contributing unique properties. This makes it a versatile compound with applications across multiple scientific disciplines.

Properties

Molecular Formula

C41H27N5

Molecular Weight

589.7 g/mol

IUPAC Name

9-[4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole

InChI

InChI=1S/C41H27N5/c1-2-10-31(11-3-1)46-40-17-9-6-14-36(40)44-41(46)37-25-21-30(27-43-37)29-20-24-35(42-26-29)28-18-22-32(23-19-28)45-38-15-7-4-12-33(38)34-13-5-8-16-39(34)45/h1-27H

InChI Key

SRSQMHLTBPKMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for 19, 7 (0.757 g, 1.70 mmol), 13 (0.594 g, 1.70 mmol), tetrakis(triphenylphosphine)palladium(0) (98 mg, 85 μmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) yielded 21 (0.70 g, 70% yield) as a light yellow solid after flash chromatography (SiO2, 100% CH2Cl2 to 19:1 CH2Cl2-acetone).
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0 (± 1) mol
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0.757 g
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0.594 g
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1.59 g
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15 mL
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98 mg
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25 mL
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Yield
70%

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